Zaleplon carboxamide
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Overview
Description
It belongs to the class of nonbenzodiazepine hypnotics, often referred to as Z-drugs, which also includes zolpidem and eszopiclone . Zaleplon carboxamide is known for its rapid onset of action and short half-life, making it effective for sleep induction without significant next-day residual effects .
Preparation Methods
The synthesis of zaleplon carboxamide involves several steps, starting from readily available starting materials. One common method involves the reaction of a pyrazolopyrimidine derivative with an ethylating agent in the presence of a catalyst . The process can be summarized as follows:
Formation of Intermediate: The pyrazolopyrimidine derivative is reacted with an ethylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core pyrazolopyrimidine structure.
Functionalization: The core structure is then functionalized with a cyano group and an acetamide group to yield this compound.
Industrial production methods often involve optimization of reaction conditions to improve yield and purity. Techniques such as solvent evaporation, spray drying, and hot melt extrusion are used to enhance the solubility and bioavailability of the final product .
Chemical Reactions Analysis
Zaleplon carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazolopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zaleplon carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
Zaleplon carboxamide exerts its effects by modulating the GABA_A receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA_A receptor complex, enhancing GABAergic inhibition of neurotransmission . This results in sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Comparison with Similar Compounds
Zaleplon carboxamide is often compared with other Z-drugs such as zolpidem and eszopiclone. While all three compounds act on the GABA_A receptor, this compound has a shorter half-life and faster onset of action, making it particularly useful for sleep induction . Similar compounds include:
Eszopiclone: A nonbenzodiazepine hypnotic with a longer duration of action and different pharmacokinetic profile.
Indiplon: A compound with similar pharmacological properties but different receptor subtype selectivity.
This compound’s unique pharmacokinetic properties and receptor selectivity make it a valuable compound for both clinical and research applications.
Properties
CAS No. |
940951-54-2 |
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Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
7-[3-[acetyl(ethyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-21(11(2)23)13-6-4-5-12(9-13)15-7-8-19-17-14(16(18)24)10-20-22(15)17/h4-10H,3H2,1-2H3,(H2,18,24) |
InChI Key |
LWJNCPLYHQLZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)N)C(=O)C |
Origin of Product |
United States |
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